molecular formula C13H15N3O2S B2873333 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE CAS No. 464205-57-0

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE

Cat. No.: B2873333
CAS No.: 464205-57-0
M. Wt: 277.34
InChI Key: DYMQNBLTYKJFQK-BUHFOSPRSA-N
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Description

2-[(2E)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide (CAS: 514182-36-6, molecular formula: C₁₅H₂₀N₄O₂S) is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylimino group at position 2, a methyl group at position 3, and an N-phenylacetamide side chain at position 5 . The compound is synthesized via the reaction of N-methylthiourea with N-phenylmaleimide in ethanol, yielding a product with a melting point of 174–175°C and a 66% yield . Structural confirmation is achieved through ¹H/¹³C NMR, HMBC spectroscopy, and HRMS analysis . Thiazolidinone derivatives are widely studied for their antimicrobial, anti-inflammatory, and anticancer activities, though specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-14-13-16(2)12(18)10(19-13)8-11(17)15-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMQNBLTYKJFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE typically involves the reaction of 3-methyl-4-oxothiazolidine-2-thione with N-phenylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of substituted thiazolidinones.

Scientific Research Applications

It appears you're asking for information on the applications of "2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE". However, the provided search results do not contain information about this specific compound. Instead, they contain information on similar compounds.

Here's what the search results do provide:

  • (E)-ethyl 2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : This compound, also known as ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has a molecular weight of 409.5 g/mol and the molecular formula C18H23N3O4S .
  • 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid : This compound has the molecular formula C₇H₁₀N₂O₃S .
  • N-[4-(difluoromethoxy)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide : This compound has a molecular weight of 343.35 g/mol and the molecular formula C14H15F2N3O3S .
  • Thiazole derivatives as CDK2 inhibitors : Research indicates that thiazole derivatives, which are related to the requested compound, have anticancer, neuroprotective, and anti-inflammatory properties . Some thiazolidinone analogs have demonstrated strong inhibitory activity against CDK2 and EGFR, and can increase the activity of caspases, which promote apoptosis in breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Thiazolidinone Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notable Properties Reference
Target Compound (BF37536) 3-Methyl, 2-(methylimino), N-phenyl C₁₅H₂₀N₄O₂S 320.41 174–175 66 High crystallinity
2-(2-Imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (4j/4k) 2-Imino, N-phenyl C₁₂H₁₃N₃O₂S 279.32 174–175 66 Forms mixture with byproduct (3j)
9d (Antimicrobial derivative) 3-Ethyl, 4-hydroxy-6-methyl-2-oxopyran, N-phenyl C₂₀H₂₁N₃O₅S 415.46 240 47 Antimicrobial activity
BF37530 4-Trifluoromethylphenyl C₁₂H₁₀F₃N₃O₂S 317.29 Not reported Not reported Enhanced lipophilicity
Compound 4-Chloro-2-methylphenyl, 2,3-dimethylphenyl C₂₀H₂₀ClN₃O₂S 413.90 Not reported Not reported Halogen-substituted analog
Compound 2-Hydroxyphenyl, 4-methoxyphenylmethylidene, sulfanylidene C₂₀H₁₇N₃O₄S₂ 443.50 Not reported Not reported Dual hydrogen-bonding motifs

Key Observations

Substituent Effects on Bioactivity: The methylimino group in the target compound likely enhances metabolic stability compared to the unsubstituted imino group in 4j/4k . Compound 9d () demonstrates antimicrobial activity, attributed to the 4-hydroxy-6-methyl-2-oxopyran substituent, which may facilitate hydrogen bonding with microbial targets .

Synthetic Efficiency :

  • The target compound and 4j/4k share identical yields (66%) and melting points, suggesting similar reaction kinetics despite substituent differences .
  • Lower yields for 9d (47%) may result from steric hindrance imposed by the bulky pyran ring .

Structural Diversity: Halogenated analogs () introduce chloro groups, which are known to enhance binding affinity in hydrophobic pockets . Sulfanylidene groups () and methoxybenzylidene moieties expand π-π stacking interactions, critical for target recognition .

Research Findings and Implications

  • Antimicrobial Potential: While the target compound lacks reported bioactivity, structural analogs like 9d highlight the thiazolidinone scaffold’s versatility in drug design .
  • Synthetic Scalability : High yields (66%) for the target compound and 4j/4k suggest robust synthetic routes for further derivatization .
  • Structure-Activity Relationships (SAR): Substituent modifications at positions 2 (imino), 3 (alkyl), and 5 (acetamide) are pivotal for tuning physicochemical and biological properties.

Biological Activity

The compound 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a member of the thiazolidinone class, characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).

The molecular formula for this compound is C14H17N3O2SC_{14}H_{17}N_{3}O_{2}S, with a molecular weight of 291.37 g/mol. The compound features a thiazolidinone ring, an acetamide moiety, and a phenyl group, which are crucial for its biological activity.

PropertyDetails
Molecular FormulaC14H17N3O2S
Molecular Weight291.37 g/mol
IUPAC NameN-benzyl-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
InChI KeyRGHANVKOAJRSBA-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-y] exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazolidinones demonstrated potent activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for the most effective compounds .

Case Study:
A series of synthesized derivatives were tested against eight bacterial and eight fungal species, showing promising results in their antimicrobial efficacy. Compounds were evaluated for their ability to inhibit growth and kill pathogens effectively.

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of specific cancer cell pathways and apoptosis induction.

Research Findings:

  • Cytotoxicity : Compounds similar to our target compound have shown IC50 values below 30 µM against various cancer cell lines, indicating strong cytotoxic effects .
  • Mechanism of Action : The anticancer activity is attributed to interactions with proteins involved in cell survival pathways, such as Bcl-2 and Aurora-A kinase .

Anti-inflammatory Activity

Some derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Structure-Activity Relationship (SAR)

The biological activity of 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-y] is influenced by its structural components:

  • Thiazolidinone Ring : Essential for both antimicrobial and anticancer activities.
  • Substituents on the Phenyl Ring : Variations in substitution patterns can enhance or reduce biological activity.
  • Methyl Group Positioning : The position of methyl groups significantly affects the compound's interaction with biological targets.

The compound likely exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors can trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some thiazolidinones have been shown to modulate oxidative stress responses in cells.

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